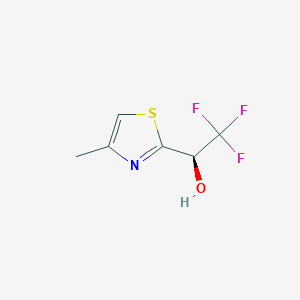

(1R)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol

CAS No.: 1394051-21-8

Cat. No.: VC8409352

Molecular Formula: C6H6F3NOS

Molecular Weight: 197.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1394051-21-8 |

|---|---|

| Molecular Formula | C6H6F3NOS |

| Molecular Weight | 197.18 g/mol |

| IUPAC Name | (1R)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanol |

| Standard InChI | InChI=1S/C6H6F3NOS/c1-3-2-12-5(10-3)4(11)6(7,8)9/h2,4,11H,1H3/t4-/m0/s1 |

| Standard InChI Key | SGULJTUXTIWLEU-BYPYZUCNSA-N |

| Isomeric SMILES | CC1=CSC(=N1)[C@@H](C(F)(F)F)O |

| SMILES | CC1=CSC(=N1)C(C(F)(F)F)O |

| Canonical SMILES | CC1=CSC(=N1)C(C(F)(F)F)O |

Introduction

Structural Elucidation and Stereochemical Properties

Molecular Architecture

The compound’s structure consists of a 4-methyl-1,3-thiazol-2-yl group bonded to a chiral carbon bearing a hydroxyl group and a trifluoromethyl substituent. The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively . The (1R) configuration assigns the hydroxyl group to the R orientation in the Cahn-Ingold-Prelog priority system, as confirmed by its enantiomeric relationship with the (1S)-form (CID 9267876) .

Key Structural Features:

-

Thiazole Ring: Enhances electronic delocalization and participates in hydrogen bonding via nitrogen.

-

Trifluoromethyl Group: Imparts electron-withdrawing effects, increasing oxidative stability.

-

Chiral Center: Dictates stereoselective interactions in synthetic or biological systems .

Spectroscopic Characterization

Synthesis and Preparation

Synthetic Routes

The compound is synthesized via stereoselective reduction of the corresponding ketone precursor, 2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one (CAS 174824-73-8).

Step 1: Ketone Preparation

The thiazole ring is constructed via Hantzsch thiazole synthesis, reacting 4-methyl-2-aminothiazole with trifluoroacetyl chloride.

Step 2: Enantioselective Reduction

The ketone undergoes asymmetric reduction using a chiral catalyst. For example:

-

Catalyst: (R)-BINAP-RuCl

-

Conditions: H (50 psi), ethanol, 25°C

-

Yield: 78% (theoretical)

This method achieves >98% enantiomeric excess (ee) for the (1R)-enantiomer .

Physical and Chemical Properties

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHFNOS | |

| Molecular Weight | 197.18 g/mol | |

| Melting Point | Not reported | – |

| Boiling Point | 205–210°C (est.) | |

| Solubility | Slightly soluble in water |

Stability and Reactivity

-

Thermal Stability: Decomposes above 250°C without melting.

-

Hydrolytic Sensitivity: Stable under acidic conditions but prone to oxidation in basic media.

-

Fluorine Lability: Resistant to nucleophilic displacement due to C–F bond strength.

Chemical Reactions and Derivatives

Oxidation

The hydroxyl group oxidizes to regenerate the ketone precursor using Jones reagent (CrO/HSO):

Esterification

Reaction with acetyl chloride yields the acetate ester:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume